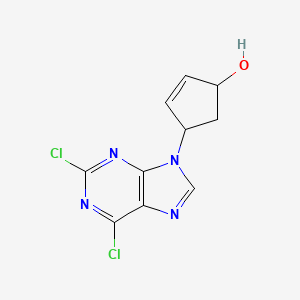
4-(2,6-Dichloropurin-9-yl)cyclopent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Dichloropurin-9-yl)cyclopent-2-en-1-ol is a chemical compound with the molecular formula C10H8Cl2N4O It is a derivative of purine, a heterocyclic aromatic organic compound, and features a cyclopentene ring fused to the purine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichloropurin-9-yl)cyclopent-2-en-1-ol typically involves the reaction of 2,6-dichloropurine with cyclopent-2-en-1-ol under specific conditions. One common method involves the use of a base-mediated aerobic oxidative synthesis, where doubly activated cyclopropanes and substituted acetonitriles react under mild basic conditions . This method allows for the construction of polysubstituted cyclopent-2-enols through a domino-ring-opening-cyclization/deacylation/oxidation sequence.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with potential optimizations for scale-up and cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,6-Dichloropurin-9-yl)cyclopent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine ring or the cyclopentene moiety.
Substitution: Halogen atoms in the purine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine compounds.
Applications De Recherche Scientifique
4-(2,6-Dichloropurin-9-yl)cyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and nucleic acid analogs.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(2,6-Dichloropurin-9-yl)cyclopent-2-en-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropurine: A simpler analog without the cyclopentene ring.
Cyclopent-2-en-1-ol: Lacks the purine moiety.
4-(2,6-Diaminopurin-9-yl)cyclopent-2-en-1-ol: Similar structure but with amino groups instead of chlorine atoms.
Uniqueness
4-(2,6-Dichloropurin-9-yl)cyclopent-2-en-1-ol is unique due to the combination of the purine and cyclopentene structures, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where both structural features are advantageous.
Propriétés
Formule moléculaire |
C10H8Cl2N4O |
|---|---|
Poids moléculaire |
271.10 g/mol |
Nom IUPAC |
4-(2,6-dichloropurin-9-yl)cyclopent-2-en-1-ol |
InChI |
InChI=1S/C10H8Cl2N4O/c11-8-7-9(15-10(12)14-8)16(4-13-7)5-1-2-6(17)3-5/h1-2,4-6,17H,3H2 |
Clé InChI |
PKKGTUBCYQABJM-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=CC1O)N2C=NC3=C2N=C(N=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



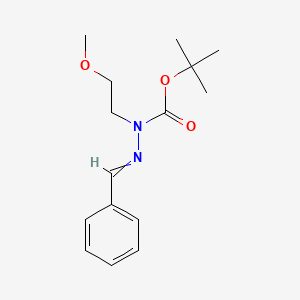
![4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid](/img/structure/B14789842.png)
![2-(dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide](/img/structure/B14789853.png)

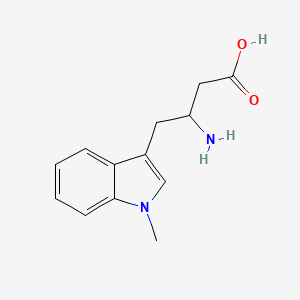
![2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid](/img/structure/B14789879.png)
![Benzyl 4-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate](/img/structure/B14789884.png)
![1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14789885.png)
![Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate](/img/structure/B14789889.png)
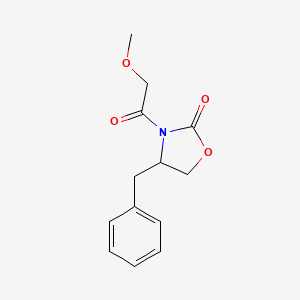
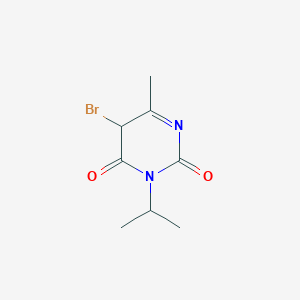
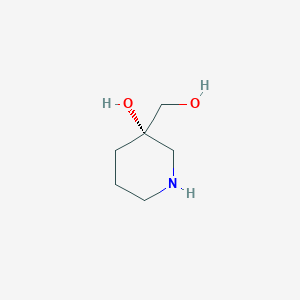
![but-2-enedioic acid;1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea](/img/structure/B14789908.png)
